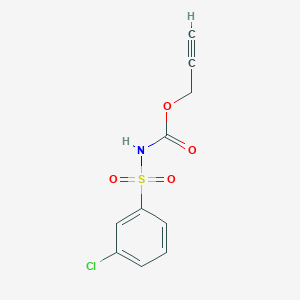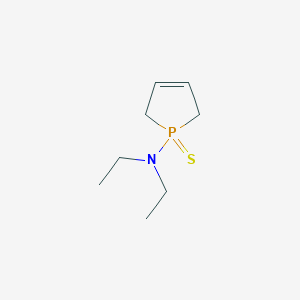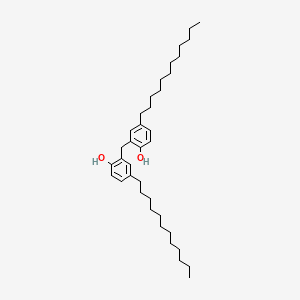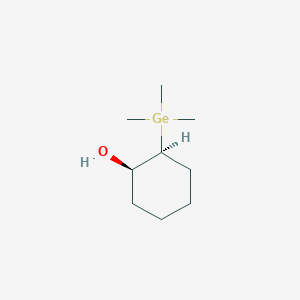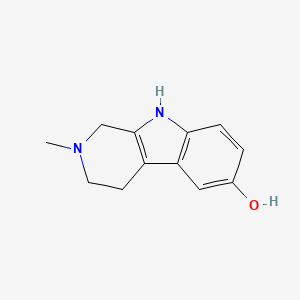
2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol is a heterocyclic compound belonging to the beta-carboline family. This compound is characterized by its unique structure, which includes a pyridoindole core with a hydroxyl group at the 6th position and a methyl group at the 2nd position. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol typically involves the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions to form the beta-carboline core. The specific conditions for the synthesis of this compound may include the use of methanol as a solvent and hydrochloric acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of dihydro-beta-carbolines.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the beta-carboline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted beta-carbolines, which can exhibit different biological activities depending on the nature and position of the substituents .
Scientific Research Applications
2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Research has shown that beta-carbolines, including this compound, may have potential therapeutic applications in treating neurodegenerative diseases and cancer.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, the compound can increase the levels of these neurotransmitters in the brain, potentially leading to antidepressant and anxiolytic effects . Additionally, it may interact with other receptors and enzymes involved in inflammatory and oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline: This compound has a similar structure but lacks the hydroxyl group at the 6th position.
6-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one: This compound has a carbonyl group at the 1st position instead of a hydroxyl group at the 6th position.
Uniqueness
2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol is unique due to the presence of both a hydroxyl group at the 6th position and a methyl group at the 2nd position. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
64226-26-2 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C12H14N2O/c1-14-5-4-9-10-6-8(15)2-3-11(10)13-12(9)7-14/h2-3,6,13,15H,4-5,7H2,1H3 |
InChI Key |
SWZIYPSCWPVCAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)NC3=C2C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)
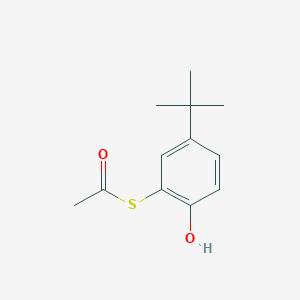
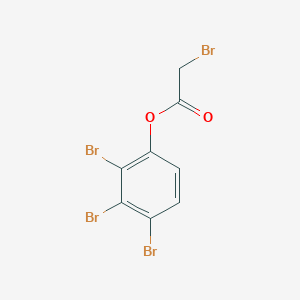
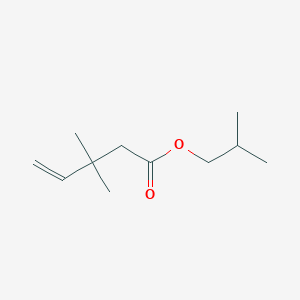

![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
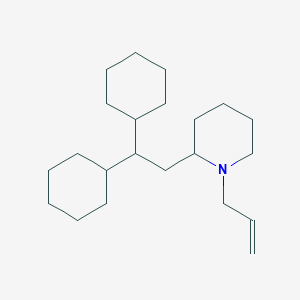
![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)
